molecular formula C16H18FN3O B2725740 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2319854-90-3

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2725740
CAS No.: 2319854-90-3
M. Wt: 287.338
InChI Key: JVXCLBBUPSUETC-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic organic compound that features a fluorophenyl group, a methylpyrazolyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction.

    Introduction of the Methylpyrazolyl Group: This step involves the formation of the pyrazole ring, which is then methylated.

    Coupling with the Fluorophenyl Group: The final step involves coupling the fluorophenyl group with the piperidinyl-methylpyrazolyl intermediate through a carbonylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the pyrazolyl group and has similar biological activities.

    5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: This compound has a similar fluorophenyl group and is used in related chemical reactions.

Uniqueness

1-(2-fluorobenzoyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-19-10-13(9-18-19)12-5-4-8-20(11-12)16(21)14-6-2-3-7-15(14)17/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXCLBBUPSUETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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